molecular formula C9H14ClN5 B1363302 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine CAS No. 322691-38-3

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

Cat. No. B1363302
Key on ui cas rn: 322691-38-3
M. Wt: 227.69 g/mol
InChI Key: NIQPQNNFLHVTLK-UHFFFAOYSA-N
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Patent
US08436008B2

Procedure details

A mixture of 2-Amino-4,6-dichloropyrimidine (1.0 g, 6.1 mmol, Alfa Aesar, Cat. No. A11330), 1-methyl piperazine (0.74 mL, 6.7 mmol, Aldrich, Cat. No. 130001), and N,N-diisopropylethylamine (1.3 mL, 7.3 mmol) in isopropyl alcohol (5 mL) was heated at 110° C. for 2 hours. The reaction mixture was cooled to room temperature (r.t.). The precipitate formed was filtered and then washed by a small amount of isopropanol. The precipitate collected was dried under vacuum to afford this compound and used in the next step without further purification. LCMS(M+H)+: m/z=228.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
A11330
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[Cl:8][C:6]1[CH:5]=[C:4]([N:14]2[CH2:15][CH2:16][N:11]([CH3:10])[CH2:12][CH2:13]2)[N:3]=[C:2]([NH2:1])[N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Step Two
Name
A11330
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1
Step Four
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed by a small amount of isopropanol
CUSTOM
Type
CUSTOM
Details
The precipitate collected
CUSTOM
Type
CUSTOM
Details
was dried under vacuum
CUSTOM
Type
CUSTOM
Details
to afford this compound
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1)N1CCN(CC1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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